(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-NITROPHENYL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Nitration and Chlorination: The aromatic ring is nitrated and chlorinated to introduce the nitro and chloro substituents.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the benzodioxole derivative and the nitrophenyl derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-FLUOROPHENYL)-2-PROPENAMIDE: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-4-NITROPHENYL)-2-PROPENAMIDE may impart unique electronic properties and reactivity compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-chloro-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-12-8-11(19(21)22)3-4-13(12)18-16(20)6-2-10-1-5-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,18,20)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHVSTQWYVKZOH-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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